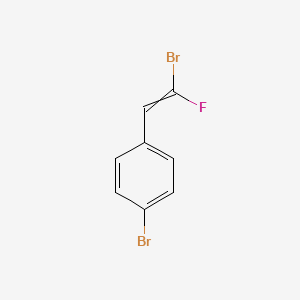
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2-bromo-2-fluoroethenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, high temperature (above 350°C), and a polar solvent.
Electrophilic Substitution: Bromine, aluminum chloride or ferric bromide, and an inert atmosphere.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene).
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution.
Biphenyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: May serve as an intermediate in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic substitution reactions In nucleophilic substitution reactions, the compound forms negatively charged intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the additional bromine and fluoroethenyl group.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the fluoroethenyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of the fluoroethenyl group.
Uniqueness
1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This combination of halogens makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
808132-78-7 |
|---|---|
Molecular Formula |
C8H5Br2F |
Molecular Weight |
279.93 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-2-fluoroethenyl)benzene |
InChI |
InChI=1S/C8H5Br2F/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
InChI Key |
DHNOYEXERSHTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
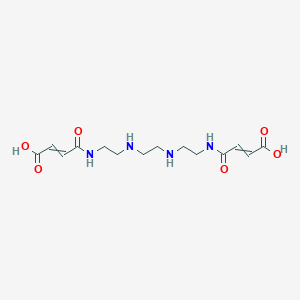

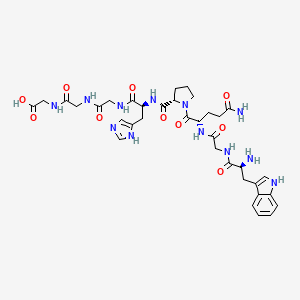
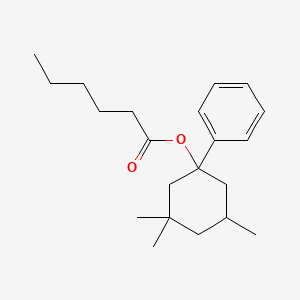
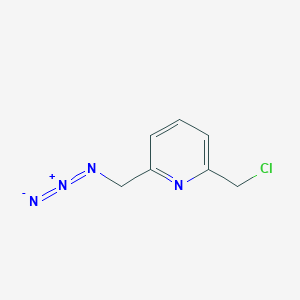
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
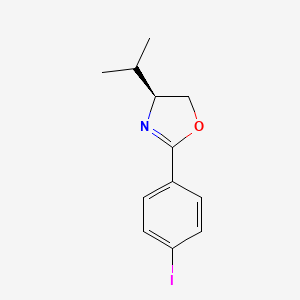
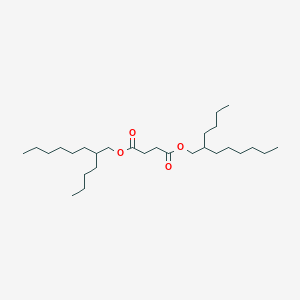
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
